Bis(2,2,3,3,3-pentafluoropropyl) carbonate

Description

Significance of Fluorination in Contemporary Organic Chemistry

Fluorination, the process of introducing fluorine atoms into a molecule's structure, has a profound impact on its physicochemical and biological properties. The high electronegativity of fluorine, second only to neon, and the strength of the carbon-fluorine bond (approximately 480 kJ/mol) impart significant stability to fluorinated compounds. This stability is both thermal and chemical, making them resistant to degradation.

Key effects of fluorination include:

Enhanced Stability: The strength of the C-F bond increases the metabolic and thermal stability of molecules.

Increased Lipophilicity: The introduction of fluorine can enhance a molecule's ability to dissolve in fats, oils, and lipids, which can be crucial for an active compound's interaction with biological systems.

Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups.

Conformational Control: The size of fluorine, which is comparable to a hydrogen atom, allows for its introduction without significant steric hindrance, while its electronic effects can influence the preferred conformation of a molecule.

These attributes have led to the widespread use of fluorinated compounds in various fields, including pharmaceuticals, agrochemicals, and materials science.

Overview of Carbonate Derivatives in Advanced Chemical Research

Carbonate derivatives, characterized by the presence of the carbonate functional group (O=C(OR)₂), are versatile compounds in organic synthesis and materials science. They are recognized as "green" chemical intermediates due to their moderate toxicity and biodegradability. nih.gov

In advanced chemical research, carbonate derivatives are utilized as:

Reagents for Carbonylation: They can act as a source of a carbonyl group (C=O) in various chemical reactions.

Alkylating and Arylating Agents: Certain carbonates can be used to introduce alkyl or aryl groups into other molecules.

Monomers for Polymer Synthesis: Cyclic and linear carbonates are important building blocks for the synthesis of polycarbonates, a class of polymers with diverse applications.

Electrolyte Components: Their electrochemical stability and ability to dissolve lithium salts make them crucial solvents and additives in lithium-ion batteries. nih.gov

The synthesis of dialkyl carbonates has evolved to include phosgene-free routes, often utilizing carbon dioxide as a C1 source, further enhancing their green credentials. nih.gov

Contextualization of Bis(2,2,3,3,3-pentafluoropropyl) Carbonate within Fluorinated Carbonate Chemistry

This compound, with the chemical formula C₇H₄F₁₀O₃ and CAS number 154496-21-6, is a member of the fluorinated dialkyl carbonate family. researchgate.netresearchgate.nettandfonline.comx-mol.com This class of compounds combines the advantageous properties of both the carbonate group and fluorine substitution.

The presence of two pentafluoropropyl groups is expected to bestow upon the molecule a high degree of fluorination, leading to properties such as:

High Thermal and Electrochemical Stability: A desirable trait for applications in demanding environments, such as in electrolytes for high-voltage lithium-ion batteries. osti.gov

Low Flammability: The high fluorine content generally leads to reduced flammability, a significant safety advantage in applications like battery electrolytes. nih.gov

Modified Solvating Properties: The fluorine atoms influence the electron distribution within the molecule, affecting its ability to dissolve other substances, a key parameter for electrolyte performance.

While specific, detailed research on the synthesis and physicochemical properties of this compound is not extensively available in publicly accessible literature, its structural similarity to other well-studied fluorinated carbonates, such as bis(2,2,2-trifluoroethyl) carbonate (BTFEC), suggests its potential as a specialized solvent or additive. nih.govjustia.com For instance, BTFEC is known to improve the performance and safety of lithium-ion batteries. justia.com Patents related to electrolytes for lithium-ion batteries have mentioned this compound, indicating its relevance and potential application in this high-technology field. google.com

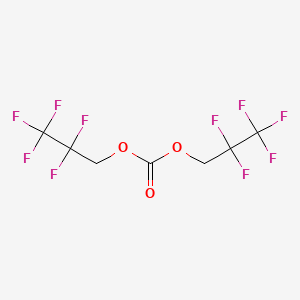

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2,2,3,3,3-pentafluoropropyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F10O3/c8-4(9,6(12,13)14)1-19-3(18)20-2-5(10,11)7(15,16)17/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUXGOZWYSJTGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis 2,2,3,3,3 Pentafluoropropyl Carbonate

Emerging Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods in chemistry. For the synthesis of bis(2,2,3,3,3-pentafluoropropyl) carbonate, this has led to the exploration of innovative techniques such as photo-on-demand synthesis and the utilization of carbon dioxide as a renewable C1 feedstock.

Photo-on-Demand Synthesis Routes

A novel and green approach to the synthesis of fluoroalkyl carbonates involves the use of photo-on-demand methods. This technique utilizes light to generate reactive intermediates from stable precursors, avoiding the need for hazardous reagents. One such method involves the reaction of the commercially available organic solvent chloroform (CHCl₃) and a fluoroalcohol in the presence of light. This process allows for the synthesis of large amounts of fluoroalkyl carbonates. A key advantage of this method is that the purification of the synthesized product is straightforward, often requiring only drying, which minimizes the generation of waste. kobe-u.ac.jp This approach is anticipated to be a low-energy chemical reaction with a reduced environmental impact, contributing to the development of more sustainable chemical manufacturing processes. kobe-u.ac.jp

Carbon Dioxide Fixation Strategies as Carbonyl Sources

The utilization of carbon dioxide (CO₂) as a renewable and non-toxic carbonyl source is a cornerstone of green chemistry. The chemical fixation of CO₂ into valuable products like carbonates is an area of intensive research. While the direct synthesis of non-fluorinated dialkyl carbonates from CO₂ has been explored, the introduction of a fluorinated alkyl group presents unique challenges. researchgate.net

One strategy for the synthesis of fluorinated dialkyl carbonates from carbon dioxide involves the nucleophilic addition of a fluoroalcohol, such as 2,2,2-trifluoroethanol, to CO₂. This is followed by a reaction with an appropriate electrophile. researchgate.net Although direct application to this compound is still under investigation, this approach represents a significant step towards phosgene-free and sustainable carbonate synthesis. The development of efficient catalysts is crucial for activating the relatively inert CO₂ molecule and facilitating its reaction with fluorinated alcohols under mild conditions.

Conventional Synthetic Strategies

Traditional methods for the synthesis of this compound have relied on well-established chemical transformations. These strategies often involve the use of phosgene (B1210022) or its derivatives, or phosgene-free precursors in conjunction with fluorinated alcohols.

Phosgene-Free Precursor Chemistry in Carbonate Formation

To circumvent the use of highly toxic phosgene, phosgene-free synthetic routes have been developed. A notable example is the transesterification of diphenyl carbonate with polyfluoroalkanols. researchgate.net This method is promoted by stoichiometric amounts of titanium(IV) alkoxides and provides a safer alternative for the synthesis of symmetric bis(polyfluoroalkyl) carbonates. researchgate.net Diphenyl carbonate itself is considered a green carbonyl source and its use in the presence of an organocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) allows for highly efficient carbonylation reactions under mild conditions. organic-chemistry.org

| Precursor | Catalyst | Key Features | Reference |

| Diphenyl Carbonate | Titanium(IV) alkoxides | Phosgene-free, stoichiometric promotion | researchgate.net |

| Diphenyl Carbonate | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Green carbonyl source, high efficiency, mild conditions | organic-chemistry.org |

Reactions Involving Fluorinated Alcohols and Related Reagents

A common and direct method for the synthesis of this compound involves the reaction of 2,2,3,3,3-pentafluoropropanol with phosgene (COCl₂) or a phosgene equivalent like diphosgene. vulcanchem.com This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) byproduct. vulcanchem.com The reaction is generally performed at controlled temperatures, for instance, between 0 and 25°C. vulcanchem.com While effective, the high toxicity of phosgene necessitates stringent safety precautions.

The synthesis of the precursor, 2,2,3,3,3-pentafluoropropanol, can be achieved through the hydrofluorination of propargyl alcohol derivatives using catalysts like antimony(V) fluoride (SbF₅) or hydrogen fluoride-pyridine complexes, with yields reported to exceed 70% under optimized conditions. vulcanchem.com

Transesterification Processes in Fluorinated Carbonate Synthesis

Transesterification is a widely employed and versatile method for the synthesis of carbonates. wikipedia.org In the context of fluorinated carbonates, this process typically involves the reaction of a dialkyl carbonate, such as dimethyl carbonate or diethyl carbonate, with a fluorinated alcohol in the presence of a catalyst.

The reaction of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol in the presence of various bases has been shown to produce mixtures of bis(2,2,3,3-tetrafluoropropyl) carbonate and the corresponding alkyl 2,2,3,3-tetrafluoropropyl carbonate. researchgate.net The choice of catalyst plays a crucial role in the reaction outcome. For instance, in the reaction of dimethyl carbonate with 2,2,3,3,4,4,5,5-octafluoropentan-1-ol, catalysts such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium alkoxide have been shown to achieve a high conversion of dimethyl carbonate (up to 90%). researchgate.net The conversion of the starting dialkyl carbonate has been observed to increase with the length of the fluorine-containing radical in the presence of a sodium alkoxide catalyst. researchgate.net

| Dialkyl Carbonate | Fluorinated Alcohol | Catalyst | Conversion of Dialkyl Carbonate | Reference |

| Dimethyl Carbonate | 2,2,3,3,4,4,5,5-octafluoropentan-1-ol | K₂CO₃, NaOH, Sodium alkoxide | 90% | researchgate.net |

| Dimethyl Carbonate | 2,2,3,3-tetrafluoropropan-1-ol | Tetramethylammonium hydroxide | 50% | researchgate.net |

This table illustrates the influence of the catalyst on the conversion of the starting dialkyl carbonate in the transesterification reaction with fluorinated alcohols.

Synthesis via Fluorinated Epoxide Ring-Opening and Cycloaddition Reactions

The synthesis of fluorinated carbonates through the cycloaddition of carbon dioxide (CO₂) with fluorinated epoxides represents an attractive and efficient chemical pathway. academie-sciences.frfao.orgrsc.org This methodology is particularly relevant for creating five-membered cyclic carbonates, which are valuable precursors and intermediates in polymer science and fine chemical manufacturing. academie-sciences.fr The process relies on the ring-opening of the strained epoxide ring, followed by the insertion of CO₂.

Detailed research into this synthetic route has demonstrated its efficacy, particularly for the creation of novel fluorinated bis-cyclic carbonates. academie-sciences.frfao.org A key example is the synthesis of a fluorinated five-membered bis-cyclic carbonate from the precursor 1,4-bis(2′,3′-epoxypropyl)perfluorobutane (BEPFB). academie-sciences.fr

The reaction mechanism involves the cycloaddition of CO₂ with the fluorinated epoxide, a process that is typically catalyzed to achieve high efficiency and yield. academie-sciences.fr Studies have optimized conditions for this transformation using catalysts such as lithium bromide (LiBr). The process is believed to initiate with the ring-opening of the epoxide by the bromide anion, which is considered the rate-determining step of the reaction. academie-sciences.fr

Optimized reaction conditions have been established that lead to high yields of the desired bis-cyclic carbonate product. The reaction is typically carried out in a suitable solvent under moderate pressure and temperature.

Table 1: Optimized Reaction Conditions for the Synthesis of Fluorinated Bis-Cyclic Carbonate from BEPFB

| Parameter | Value |

|---|---|

| Reactant | 1,4-bis(2′,3′-epoxypropyl)perfluorobutane (BEPFB) |

| Reagent | Carbon Dioxide (CO₂) |

| Catalyst | Lithium Bromide (LiBr) |

| Solvent | Acetone |

| Temperature | 65 °C |

| Reaction Time | 96 hours |

| Yield | 85% |

Data sourced from Alaaeddine, A., et al. (2023). academie-sciences.fr

The research findings indicate that this method is highly effective for synthesizing original five-membered bis-cyclic carbonates. academie-sciences.fr The reaction with the fluorinated bis-epoxide BEPFB proceeds to completion over 96 hours, resulting in the desired product in high yield (85%). academie-sciences.fr The successful synthesis and characterization confirm the formation of the bis-cyclic carbonate structure, which can serve as a monomer for producing novel fluorinated functional polycarbonates. academie-sciences.fr

Reaction Mechanisms and Chemical Reactivity of Bis 2,2,3,3,3 Pentafluoropropyl Carbonate

Role in Carbamate (B1207046) and Urea (B33335) Derivative Formation Mechanisms

One of the significant applications of carbonates is in the synthesis of carbamates and ureas, which are important classes of compounds in pharmaceuticals, agrochemicals, and materials science. Bis(2,2,3,3,3-pentafluoropropyl) carbonate can serve as a phosgene (B1210022) equivalent, offering a potentially safer alternative for these syntheses. sigmaaldrich.comresearchgate.net

The reaction with a primary or secondary amine (R₂NH) is expected to proceed through a nucleophilic attack of the amine on the carbonyl carbon of the carbonate. This leads to the formation of a tetrahedral intermediate, which then collapses to eliminate a molecule of 2,2,3,3,3-pentafluoropropanol and form a carbamate. If a second equivalent of the amine is used, or if the initial carbamate is sufficiently reactive, further reaction can lead to the formation of a symmetrical or unsymmetrical urea.

The general mechanism for carbamate formation is as follows:

Nucleophilic attack: The amine attacks the electrophilic carbonyl carbon.

Formation of tetrahedral intermediate: A transient intermediate is formed.

Elimination of leaving group: The 2,2,3,3,3-pentafluoropropoxy group is eliminated, forming the carbamate.

For urea formation, the initially formed carbamate can react with another molecule of amine:

Reaction of carbamate with amine: The second amine molecule attacks the carbonyl carbon of the carbamate.

Formation of a new tetrahedral intermediate.

Elimination of a second leaving group: A second molecule of 2,2,3,3,3-pentafluoropropanol is eliminated to yield the urea.

The use of fluorinated carbonates in these reactions can be advantageous due to the good leaving group ability of the fluorinated alcohol, which can drive the reaction forward. Studies on the synthesis of urea derivatives often involve the use of various activating agents or different carbonate precursors, but the fundamental mechanism of nucleophilic substitution remains central. mdpi.comnih.govgoogle.com

Studies on Decomposition Pathways (Academic Research Focus on Products)

The thermal stability and decomposition pathways of fluorinated compounds are of significant interest, particularly concerning their environmental fate and potential for forming persistent and toxic byproducts. While specific experimental studies on the decomposition of this compound are scarce in the literature, insights can be drawn from studies on other perfluoroalkyl compounds. nih.govacs.orgresearchgate.netresearchgate.netrsc.org

The decomposition of such compounds is typically initiated by the cleavage of the weakest bond in the molecule. In the case of this compound, potential initial steps could involve the cleavage of the C-O bond of the carbonate or C-C bonds within the fluorinated alkyl chain. Research on the thermal decomposition of perfluoroalkyl carboxylic acids (PFCAs) has shown that decarboxylation is a key initial step. nih.govacs.orgrsc.org For a carbonate, the initial fragmentation could lead to the formation of 2,2,3,3,3-pentafluoropropyl radicals and other smaller molecules.

The subsequent reactions of these initial fragments would likely involve a cascade of radical reactions, including C-C bond cleavage and the elimination of stable molecules like carbon dioxide. The presence of fluorine atoms suggests that the formation of various fluorinated hydrocarbons and other smaller fluorinated species is highly probable.

Theoretical and Computational Analysis of Reaction Intermediates and Energetics

Computational chemistry, particularly density functional theory (DFT), provides a powerful tool for investigating the reaction mechanisms, intermediates, and energetics of decomposition pathways where experimental data is limited. mdpi.com Theoretical studies on the decomposition of other perfluoroalkyl substances (PFAS) have elucidated complex reaction networks. nih.govrsc.org

For this compound, a computational analysis would likely focus on:

Bond Dissociation Energies (BDEs): To identify the weakest bonds and therefore the most likely initial steps in the decomposition process.

Transition State Geometries and Energies: To map out the potential energy surface for various decomposition reactions and determine the activation barriers for different pathways.

Identification of Intermediates: To predict the structures of transient species formed during decomposition, such as radicals and other reactive intermediates.

Thermodynamics of Product Formation: To assess the stability of the final decomposition products.

Theoretical studies on fluorinated carbonates in other applications, such as electrolytes, have shown that the degree and position of fluorination significantly affect the molecule's stability and reactivity. nih.govacs.orgnih.gov These computational findings suggest that a detailed theoretical investigation of this compound would be invaluable for understanding its decomposition behavior and predicting the resulting products.

Applications in Advanced Chemical Systems and Organic Synthesis

Application as a Reagent in Organic Synthesis

Bis(2,2,3,3,3-pentafluoropropyl) carbonate serves as a versatile reagent, enabling the introduction of fluorinated moieties into a range of organic compounds. Its reactivity is centered around the carbonate functional group, which can undergo nucleophilic substitution reactions.

The compound is instrumental in the preparation of various partially fluorinated compounds. It can be synthesized by reacting 2,2,3,3,3-pentafluoro-1-propanol (B1212958) with a suitable carbonyl source. sarchemlabs.com This symmetrical carbonate can then be used to produce other valuable fluorinated molecules. For instance, it is a precursor in the synthesis of 2,2,3,3-tetrafluoro-3-(2,2,3,3,3-pentafluoropropoxy)propanoic acid. google.com The presence of the pentafluoropropyl groups in the carbonate allows for the transfer of these groups to other molecules, a key step in the synthesis of specialized fluorinated materials. google.com

A significant application of this compound is in the synthesis of fluorinated carbamates. google.com It reacts with amines or polyamines to produce the corresponding carbamates, often with high yield and purity. google.com This process can be catalyzed by non-metallic catalysts containing at least one tertiary amine group. google.com The resulting fluorinated carbamates are stable compounds that have applications in various fields, including agrochemicals and pharmaceuticals. The reaction of this carbonate with diamines, such as 1,6-hexamethylenediamine, can yield bis-carbamates, which are important monomers. sarchemlabs.com

The synthesis of carbamates using this fluorinated carbonate is a key step that can also lead to the production of isocyanates through a subsequent thermolysis reaction, which involves the elimination of the corresponding fluorinated alcohol.

Table 1: Synthesis of Carbamates using this compound

| Reactant | Product | Catalyst/Conditions | Reference |

| Amine/Polyamine | Fluorinated Carbamate (B1207046) | Non-metallic, tertiary amine group catalyst | google.com |

| 1,6-Hexamethylenediamine | Hexamethylene bis(2,2,3,3,3-pentafluoropropyl carbamate) | Heat | sarchemlabs.com |

| 1,3-Bis(aminomethyl)cyclohexane | Reaction product of the two compounds | No catalyst mentioned | sarchemlabs.com |

While detailed research on the specific utility of this compound in peptide synthesis is not extensively documented in publicly available literature, its properties suggest potential applications. Chemical suppliers list it among reagents for custom peptide synthesis, indicating its availability for such processes. Fluorinated alcohols, which are byproducts of its reactions, are known to be useful in peptide chemistry, for example, in solubilizing peptide fragments. The carbonate itself could potentially be used as a coupling reagent or for the introduction of fluorinated protecting groups.

This compound plays a crucial role as a precursor in chemical pathways that can be utilized in non-isocyanate polyurethane systems. The carbamates synthesized from this carbonate can be thermally decomposed to yield isocyanates. These isocyanates, including diisocyanates derived from diamines, are the fundamental building blocks for polyurethanes. google.com This route provides an alternative to the direct handling of highly reactive isocyanates, as the carbamates are more stable intermediates. The resulting fluorinated polyurethanes are of interest for their unique properties, such as chemical resistance and thermal stability.

Functional Roles in Electrochemical Systems

The electrochemical properties of this compound make it a compound of interest for enhancing the performance and safety of modern battery technologies.

This compound is investigated as a co-solvent or additive in the electrolyte of lithium-ion batteries. The inclusion of such fluorinated compounds in the electrolyte formulation can lead to several benefits. Fluorinated carbonates are known to have high anodic stability, which is crucial for the development of high-voltage lithium-ion batteries, including those operating above 4.35 V.

Table 2: Properties and Effects of this compound in Li-ion Batteries

| Property/Effect | Description | Reference |

| High Anodic Stability | Contributes to the ability of the electrolyte to withstand high voltages without decomposition. | |

| SEI Formation | Promotes the formation of a stable protective layer on the anode. | |

| Enhanced Safety | Can reduce the overall flammability of the electrolyte. | |

| Improved Cycle Performance | Leads to better capacity retention over multiple charge-discharge cycles. |

Electrolyte Componentry for High-Performance Lithium-Ion Batteries

Enhancing High-Voltage Cycling Performance in Li-Ion Batteries

The push for higher energy density in lithium-ion batteries necessitates operation at higher voltages. However, this creates challenges, as conventional carbonate electrolytes suffer from oxidative decomposition at high potentials, leading to capacity fade. researchgate.net Fluorinated carbonates are a key area of research to overcome these limitations. While direct data on this compound is limited in the provided search results, the behavior of analogous fluorinated compounds provides strong inference. For instance, electrolytes formulated with compounds like trifluoropropylene carbonate (TFPC) demonstrate exceptional oxidation stability on charged cathode surfaces due to the presence of fluorinated groups. osti.gov An all-fluorinated electrolyte containing TFPC and 2,2,2-trifluoroethyl carbonate (FEMC) showed excellent cycling stability in a high-voltage (up to 4.6 V) LiNi₀.₅Mn₀.₃Co₀.₂O₂/graphite cell. osti.gov Similarly, a fluorine-rich electrolyte with bis(2,2,2,) trifluoroethyl carbonate (BFEC) applied in NMC811 cells cycled to 4.5 V achieved high capacity retention of over 92% after 100 cycles. researchgate.net This suggests that the highly fluorinated structure of this compound would likely contribute to enhanced stability and performance in high-voltage applications by resisting oxidative breakdown.

Comparative Analysis with Other Fluorinated Carbonate Electrolyte Constituents

This compound belongs to a broader class of fluorinated carbonates used to enhance battery performance. A comparative analysis highlights its potential advantages and trade-offs.

| Feature | Bis(2,2,2-trifluoroethyl) carbonate (TFEC/BtFEC) | Fluoroethylene Carbonate (FEC) | Trifluoropropylene Carbonate (TFPC) | This compound |

| Primary Role | Flame retardant, co-solvent rsc.orgnih.govresearchgate.net | SEI-forming additive researchgate.netrsc.org | High-voltage co-solvent osti.gov | High-voltage co-solvent, LSE diluent (inferred) |

| Structural Class | Linear Carbonate nih.gov | Cyclic Carbonate researchgate.netnih.gov | Cyclic Carbonate osti.gov | Linear Carbonate |

| Key Benefit | Improves thermal stability and non-flammability. nih.govelsevierpure.com | Forms a stable SEI on the anode. researchgate.netsigmaaldrich.com | High oxidation stability (>5V). osti.gov | High oxidation stability, low salt solubility (inferred for LSEs). google.com |

| Observed Impact | Up to 90% capacity retention after 200 cycles as a co-solvent. rsc.org | Addition improves capacity retention and CE. researchgate.netosti.gov | Enables stable cycling at 4.6V. osti.gov | Expected to form a highly stable CEI and enhance high-voltage performance. |

| Limitation | High concentrations (>90%) increase resistance and cause capacity fade. rsc.org | Typically used in small amounts (<10%) as an additive. osti.gov | Lower ionic conductivity than non-fluorinated counterparts. osti.gov | Likely has low Li+ solvating power and may increase electrolyte viscosity. |

Compared to its trifluoro-analogue, bis(2,2,2-trifluoroethyl) carbonate (TFEC) , this compound possesses a higher degree of fluorination, which would likely enhance its oxidative stability and effectiveness as an LSE diluent, though it might also increase viscosity and reduce salt compatibility more significantly. rsc.org Unlike fluoroethylene carbonate (FEC) , which is primarily a cyclic carbonate additive for forming the solid electrolyte interphase (SEI) on the anode, this compound is a linear carbonate intended for use as a bulk co-solvent to impart stability at the cathode. researchgate.netosti.gov It shares this high-voltage stability role with trifluoropropylene carbonate (TFPC) , but as a linear carbonate, it would also be expected to influence viscosity and ion transport differently than the cyclic TFPC. osti.gov

Monomer and Precursor in Polymer Chemistry

Beyond its applications in electrochemistry, the pentafluoropropyl functional group is a valuable building block in polymer science.

Synthesis of Fluorinated Methacrylic and Acrylic Polymers (e.g., Poly(2,2,3,3,3-pentafluoropropyl methacrylate))

Poly(2,2,3,3,3-pentafluoropropyl methacrylate), or PPFPMA, is a fluorinated polymer with applications as a low refractive index material for optical waveguides and as a low surface tension polymer. sigmaaldrich.com This polymer is not synthesized from this compound directly, but rather from its corresponding monomer, 2,2,3,3,3-pentafluoropropyl methacrylate (B99206).

The synthesis of PPFPMA is typically achieved through free radical polymerization. researchgate.net This process involves dissolving the monomer in a suitable solvent, such as 1,4-dioxane, and adding a radical initiator like 2,2′-azobisisobutyronitrile (AIBN). researchgate.net The reaction mixture is then heated to initiate the polymerization process. researchgate.net The resulting polymer, PPFPMA, can be characterized by various analytical techniques to determine its properties. researchgate.net

| Property | Value/Description | Source |

| Glass Transition Temperature (Tg) | ~70 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.417 | sigmaaldrich.com |

| Solubility | Insoluble in most organic solvents, with some exceptions like 2-Butanone. | researchgate.net |

| Characterization Methods | FTIR, DSC, TGA, Size Exclusion Chromatography (SEC). | researchgate.net |

Research has also explored the copolymerization of 2,2,3,3,3-pentafluoropropyl methacrylate with other monomers, such as 4-vinylpyridine, to create copolymers with tunable properties for applications in polymer blends. researchgate.net

Polymerization Mechanisms and Structural Control

Extensive research of publicly available scientific literature and chemical databases reveals a significant finding regarding the application of this compound in polymerization: there is currently no specific, detailed research outlining its direct role in polymerization mechanisms or for the structural control of polymers.

While the broader class of fluorinated compounds is known to influence polymer properties, and various fluorinated monomers are utilized in polymer synthesis to impart specific characteristics such as thermal stability and chemical resistance, literature detailing the use of this compound for these purposes is not available. Similarly, information regarding its participation in common polymerization pathways—such as ring-opening polymerization, condensation polymerization, or controlled radical polymerization—is absent from the current body of scientific publications.

General principles of polymer chemistry suggest that fluorinated carbonates could potentially act as monomers or reagents in polymerization. For instance, other fluorinated carbonates, like bis(pentafluorophenyl) carbonate, are utilized in the synthesis of polycarbonates. However, the specific reactivity and influence of the 2,2,3,3,3-pentafluoropropyl group in this compound on polymerization kinetics, polymer microstructure, and final material properties have not been documented.

Detailed research findings, including data tables on monomer reactivity ratios, effects on polymer molecular weight distribution, or control over stereochemistry and regiochemistry in polymer chains, are contingent on dedicated studies. As such, a scientifically accurate and detailed discussion on the polymerization mechanisms and structural control afforded by this specific compound cannot be provided at this time.

Further research and publication in peer-reviewed journals would be necessary to elucidate the role, if any, that this compound plays in the field of polymer science.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For a molecule such as Bis(2,2,3,3,3-pentafluoropropyl) carbonate, a multi-nuclear NMR approach would be essential for a complete characterization.

¹H NMR Applications

In a hypothetical ¹H NMR spectrum, one would expect to observe signals corresponding to the methylene (B1212753) protons (-CH₂-) of the propyl chains. The chemical shift of these protons would be significantly influenced by the adjacent highly electronegative fluorine atoms and the carbonate functional group. The multiplicity of the signals would provide information about the coupling with neighboring fluorine atoms.

¹³C NMR Applications

A ¹³C NMR spectrum would be anticipated to show distinct resonances for the carbonyl carbon of the carbonate group and the carbons of the pentafluoropropyl chains. The chemical shifts would provide insight into the electronic environment of each carbon atom. For instance, the carbonyl carbon would likely appear in the downfield region typical for carbonates, while the carbons bonded to fluorine would exhibit characteristic shifts and C-F coupling constants.

¹⁹F NMR Applications

¹⁹F NMR spectroscopy would be the most informative technique for this compound. It would be expected to reveal signals for the CF₃ and CF₂ groups. The chemical shifts and coupling patterns (both F-F and F-H) would be instrumental in confirming the specific substitution pattern of the fluorine atoms on the propyl chains.

²⁹Si NMR for Donor Number Estimation in Related Systems

While not directly applicable to this compound itself, ²⁹Si NMR spectroscopy is a powerful method for estimating the donor number of solvents and related compounds. This technique typically involves using a silicon-containing probe molecule, and the change in its chemical shift is correlated to the Lewis basicity (donor number) of the surrounding medium. Such studies on related fluorinated and non-fluorinated carbonates could provide a comparative context for the anticipated coordinating properties of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration of the carbonate group, typically in the region of 1750-1800 cm⁻¹. Additionally, strong absorption bands corresponding to the C-F stretching vibrations would be prominent in the fingerprint region of the spectrum.

Mass Spectrometry (MS) for Fragmentation Pattern and Molecular Weight Confirmation

Mass spectrometry (MS) would be employed to confirm the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak (M⁺) would provide direct evidence of the compound's molar mass. The fragmentation pattern would be expected to show characteristic losses of the pentafluoropropyl groups and other fragments, which would help in corroborating the proposed structure.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for the qualitative and quantitative analysis of "this compound" and related materials. They allow for the separation of the compound from impurities and starting materials, providing critical data on its purity and the progress of its synthesis.

Gas chromatography (GC) is a primary technique for assessing the purity of volatile compounds like "this compound". birchbiotech.com The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. birchbiotech.com For fluorinated compounds, which can be challenging to analyze due to their unique chemical properties, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is particularly effective.

The purity of a sample is determined by comparing the area of the peak corresponding to the target compound to the total area of all peaks in the chromatogram. birchbiotech.com In the analysis of related fluorinated esters, GC has been successfully used to separate and quantify all species present in a sample. scielo.br For instance, in the analysis of fatty acid methyl esters (FAME), a GC method was validated for its selectivity, precision, and accuracy. scielo.brsigmaaldrich.com While specific operational parameters for "this compound" are not widely published, typical conditions for similar fluorinated compounds can be inferred.

A hypothetical GC-MS analysis of a "this compound" sample might involve the following parameters:

| Parameter | Value/Condition | Rationale |

| Column | HP-5MS (5% phenylmethylsiloxane) | A common, versatile column suitable for a wide range of organic compounds, including those with moderate polarity. nih.gov |

| Injector Temperature | 250 °C | Ensures complete and rapid volatilization of the sample without thermal decomposition. nih.gov |

| Carrier Gas | Helium | An inert gas that provides good separation efficiency. sigmaaldrich.com |

| Oven Program | 70 °C (2 min), then ramp to 240 °C at 5 °C/min, hold for 5 min | A temperature program allows for the separation of compounds with a range of boiling points. sigmaaldrich.com |

| Detector | Mass Spectrometer (MS) | Provides both quantification and structural information for the identification of the main compound and any impurities. rsc.org |

This table represents a hypothetical set of parameters based on methods for similar compounds and is for illustrative purposes.

Reaction monitoring for the synthesis of "this compound" can also be effectively carried out using GC. By taking aliquots from the reaction mixture over time, the disappearance of starting materials and the appearance of the product can be tracked, allowing for the optimization of reaction conditions such as temperature, pressure, and catalyst loading. academie-sciences.fr

Inverse Gas Chromatography (IGC) is a powerful and sensitive technique used to characterize the surface and bulk properties of solid materials, including polymers. pragolab.cz Unlike conventional GC, in IGC, the material to be studied is packed into the column as the stationary phase, and known volatile probe molecules are injected. nih.govtubitak.gov.tr The retention time of these probes provides information about the interactions between the probe and the material's surface, from which key physicochemical properties can be derived. iesmat.compragolab.cz

While there is no specific IGC data for polymers made directly from "this compound," the technique is highly relevant for understanding the surface properties of related fluoropolymers. The introduction of fluorine into a polymer backbone significantly alters its surface energy, polarity, and adhesive properties. IGC is ideally suited to quantify these changes.

Key parameters determined by IGC include:

Dispersive Surface Energy (γsd): This component of the total surface energy relates to van der Waals forces. It is typically measured by injecting a series of n-alkane probes. mdpi.com

Specific (Polar) Surface Energy (γssp): This component arises from acid-base and hydrogen bonding interactions. It is determined using polar probes. frontiersin.org

Lewis Acid-Base Properties: By using acidic and basic probes, the Lewis acidic (KA) and basic (KD) character of the polymer surface can be quantified. nih.govnih.gov

For example, a study on the surface properties of a diethanolamine-modified polystyrene-based polymer using IGC revealed a predominantly basic character. nih.gov Another study on fluorine-functionalized metal-organic frameworks showed a decrease in surface energy with increasing fluorocarbon chain length. nih.gov Similar investigations on polymeric materials related to "this compound," such as poly(pentafluoropropyl acrylate), would provide valuable insights into their surface characteristics.

The table below illustrates the kind of data that can be obtained from an IGC analysis of a hypothetical fluoropolymer surface.

| Property | Value | Significance |

| Dispersive Surface Energy (γsd) at 313 K | 25 mJ/m² | A low value indicates a non-polar, low-energy surface, typical for fluorinated materials, suggesting poor wettability by polar liquids. |

| Lewis Acid Constant (KA) | 0.05 | Indicates a weak electron-accepting (acidic) character on the surface. |

| Lewis Base Constant (KD) | 0.20 | Suggests a more pronounced electron-donating (basic) character compared to its acidic character. |

This table contains hypothetical data for illustrative purposes.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline material. By irradiating a crystal with X-rays and analyzing the resulting diffraction pattern, one can deduce the arrangement of atoms within the crystal lattice. mdpi.com

For a compound like "this compound," obtaining a single crystal suitable for XRD analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. While the crystal structure of "this compound" has not been reported in the searched literature, studies on other fluorinated organic molecules provide a basis for what might be expected. For instance, the crystal structure of perfluorononanoic acid was solved using synchrotron powder X-ray diffraction, revealing a dimeric structure held together by hydrogen bonds. inl.gov In the absence of single-crystal data, powder XRD can be used to identify the crystalline phases present in a sample and to assess its degree of crystallinity. researchgate.net

A hypothetical XRD analysis of crystalline "this compound" would yield a set of lattice parameters that define the unit cell of the crystal.

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequently observed space group for centrosymmetric molecules. |

| a | 10.5 Å | Length of the 'a' axis of the unit cell. |

| b | 8.2 Å | Length of the 'b' axis of the unit cell. |

| c | 12.1 Å | Length of the 'c' axis of the unit cell. |

| β | 95° | The angle between the 'a' and 'c' axes. |

| Z | 4 | The number of molecules per unit cell. |

This table presents hypothetical crystallographic data for illustrative purposes.

Computational Chemistry and Theoretical Modeling Studies

Ab Initio Quantum Chemical Calculations for Reaction Energetics and Pathways

There are no available published studies that utilize ab initio quantum chemical calculations to determine the reaction energetics and pathways specifically for Bis(2,2,3,3,3-pentafluoropropyl) carbonate. Such studies on similar fluorinated carbonates often investigate decomposition reactions, which are crucial for understanding their stability in applications like battery electrolytes. rsc.orgrsc.org These calculations typically provide data on bond dissociation energies, transition state energies, and reaction enthalpies. However, no such specific data has been published for this compound.

Density Functional Theory (DFT) Applications in Mechanistic Studies

Detailed mechanistic studies employing Density Functional Theory (DFT) specifically for this compound are not present in the current scientific literature. DFT is a common tool to investigate the electronic structure and reactivity of molecules. For other fluorinated carbonates like fluoroethylene carbonate (FEC), DFT has been used to explore reduction and oxidation mechanisms at electrode surfaces, which are fundamental to the formation of the solid electrolyte interphase (SEI) in batteries. researchgate.netresearchgate.net These studies provide insights into reaction pathways and the nature of decomposition products. Unfortunately, no analogous research has been published for this compound.

Molecular Dynamics Simulations for Interfacial Phenomena in Electrolyte Systems

There is no specific research available that uses Molecular Dynamics (MD) simulations to study the interfacial phenomena of this compound in electrolyte systems. MD simulations are powerful for understanding the dynamic behavior of molecules at interfaces, such as the electrode-electrolyte interface in batteries. For other fluorinated electrolytes, MD simulations have been used to investigate the solvation structure of lithium ions, transport properties, and the formation and structure of the SEI layer. researchgate.netresearchgate.netacs.org This type of analysis for this compound has not been documented in published research.

Future Perspectives and Emerging Research Directions

Innovations in Environmentally Benign Synthesis Methodologies

The traditional synthesis of organic carbonates often involves hazardous reagents like phosgene (B1210022). researchgate.netkobe-u.ac.jp A primary focus of future research will be the development of greener, phosgene-free synthetic routes for Bis(2,2,3,3,3-pentafluoropropyl) carbonate. Innovations are expected to align with the principles of green chemistry, aiming to reduce waste, avoid toxic substances, and improve energy efficiency. rsc.org

Key research directions include:

Catalytic Carbon Dioxide (CO₂) Fixation: Utilizing CO₂ as a renewable, non-toxic, and economical C1 feedstock is a highly attractive, environmentally friendly alternative to phosgene. rsc.orgnih.gov Research will likely focus on designing efficient catalytic systems that can facilitate the reaction between CO₂ and 2,2,3,3,3-pentafluoropropanol to produce the target carbonate.

Transesterification Routes: The aminolysis and transesterification of non-fluorinated carbonates like dimethyl carbonate or diphenyl carbonate are established phosgene-free methods for producing other carbonates and carbamates. researchgate.netingentaconnect.com Future studies may explore the viability of transesterification with 2,2,3,3,3-pentafluoropropanol, driven by specialized catalysts capable of handling fluorinated alcohols.

Photo-on-Demand Synthesis: A novel method developed by researchers at Kobe University allows for the highly efficient synthesis of carbonates by illuminating a solution of an alcohol and organic bases in a solvent like chloroform. kobe-u.ac.jp Adapting this "photo-on-demand" method could provide a safe, simple, and economical pathway for synthesizing this compound and other fluoroalkyl carbonates without requiring phosgene. kobe-u.ac.jp

Enzymatic and Biocatalytic Approaches: The use of enzymes for catalyzing the formation of C-F bonds is an area of growing interest. nih.gov Future methodologies could explore enzymes or engineered microbes for the synthesis of fluorinated precursors or the direct carbonylation step, offering high selectivity under mild conditions.

Expansion of Synthetic Utility in Complex Organic Transformations

Symmetrical carbonates, particularly those with electron-withdrawing groups, are valuable reagents in organic synthesis. Bis(pentafluorophenyl) carbonate, for example, is a well-known reagent for activating carboxylic acids and preparing esters and amides. It is anticipated that this compound will serve as a versatile electrophile and carbonylating agent, with its reactivity modulated by the unique electronic properties of the pentafluoropropyl group.

Emerging applications in this area include:

A Phosgene Substitute: Like other activated carbonates, this compound is a promising, safer alternative to highly toxic phosgene for introducing a carbonyl group. kobe-u.ac.jpresearchgate.net Its utility may be particularly pronounced in reactions where the 2,2,3,3,3-pentafluoropropanol byproduct offers advantages in terms of volatility or ease of removal compared to phenol (B47542) or other alcohol byproducts.

Synthesis of Carbamates and Ureas: The reaction of this compound with amines is expected to provide a clean and efficient route to a wide range of carbamates and, through further reaction, ureas. These structural motifs are fundamental in pharmaceuticals and agrochemicals. The reactivity can be compared to other carbonylating agents, as shown in the table below.

Protecting Group Chemistry: The pentafluoropropyloxycarbonyl group could be explored as a novel protecting group for amines and alcohols. The stability of this group and the specific conditions required for its cleavage could offer unique selectivity in multi-step synthetic sequences.

Comparative Analysis of Carbonylating Agents

| Reagent | Relative Reactivity | Primary Byproduct | Key Features |

|---|---|---|---|

| Phosgene (COCl₂) | Very High | HCl | Extremely toxic gas; highly reactive. kobe-u.ac.jp |

| Bis(trichloromethyl) carbonate (Triphosgene) | High | Phosgene (in situ), HCl | Crystalline solid, safer to handle than phosgene gas but decomposes to it. researchgate.net |

| Diphenyl Carbonate | Moderate | Phenol | Low toxicity; requires high temperatures or catalysis for many reactions. kobe-u.ac.jp |

| Bis(pentafluorophenyl) carbonate | High | Pentafluorophenol | Highly reactive due to electron-withdrawing aryl groups; good leaving group. |

| This compound (Projected) | Moderate to High | 2,2,3,3,3-pentafluoropropanol | Expected to be a safer liquid or solid reagent; fluorinated alcohol byproduct may offer unique solubility and removal properties. |

Development of Next-Generation Electrochemical Systems Utilizing Fluorinated Carbonates

One of the most promising areas of research for this compound is in the field of electrolytes for advanced batteries, particularly high-voltage lithium-ion and sodium-ion batteries. Fluorination of electrolyte solvents and additives is a proven strategy to enhance battery performance. nih.govosti.gov

Key research thrusts in this domain are:

Enhanced Oxidative Stability: Fluorinating carbonate solvents increases their oxidation potential, which is critical for creating electrolytes that are stable at the high voltages required by next-generation cathodes like LiNi₀.₅Mn₁.₅O₄ (LNMO) and high-nickel NMC materials. osti.govacs.org The high degree of fluorination in this compound is expected to impart exceptional resistance to oxidative decomposition, thereby extending the cycle life of high-voltage cells.

Formation of a Stable Solid-Electrolyte Interphase (SEI): The reductive decomposition of fluorinated carbonates at the anode surface can form a stable, thin, and LiF-rich SEI layer. nih.gov A robust SEI is essential for preventing continuous electrolyte degradation and dendrite growth on the anode, especially for lithium metal and silicon-based anodes. nih.gov Theoretical studies suggest that linear carbonates with fluorinated alkyl chains can promote the formation of LiF, leading to a higher quality SEI. rsc.org

Tuning Solvation and Ion Transport: Fluorination weakens the coordination ability of the carbonate solvent with lithium ions (Li⁺). rsc.org This can facilitate the desolvation of Li⁺ at the electrode interface, a crucial step for rapid charge and discharge kinetics. While this compound itself may have low salt-dissolving ability due to its high fluorination, its use as a co-solvent or additive could precisely modulate the electrolyte's solvation structure and improve Li⁺ transference numbers.

Projected Impact of Fluorination on Electrolyte Properties

| Property | Effect of Fluorination | Anticipated Role of this compound |

|---|---|---|

| Oxidation Stability | Increases oxidation potential. osti.govrsc.org | Enables stable operation at high cathode voltages (>4.5 V). |

| SEI Composition | Promotes in-situ formation of LiF. rsc.org | Forms a robust, ionically conductive, and electronically insulating passivation layer on the anode. |

| Li⁺ Solvation | Weakens Li⁺-solvent coordination. rsc.org | Facilitates faster Li⁺ desolvation kinetics, potentially improving rate capability. |

| Flammability | Reduces flammability. | Improves overall battery safety. |

Synergistic Approaches in Advanced Materials Design and Polymer Science

The incorporation of fluorinated segments into polymers can impart a range of desirable properties, including thermal stability, chemical resistance, hydrophobicity, and low refractive index. This compound is a key potential building block for a new generation of fluorinated polymers.

Future research in this area is expected to explore:

Phosgene-Free Polycarbonate Synthesis: The compound can be used in polycondensation reactions with various diols (like Bisphenol-A) to produce high-performance fluorinated polycarbonates. rsc.orgresearchgate.net This approach avoids the use of phosgene and allows for the creation of polymers with tailored properties. Research has shown that fluorinated carbonates can drive amorphous solid-state polymerization, leading to high-molecular-weight polymers. rsc.orgresearchgate.net

Non-Isocyanate Polyurethanes (NIPUs): The reaction of dicyclic carbonates with diamines is a green route to polyurethanes that avoids toxic isocyanate intermediates. nih.gov this compound could be used to synthesize novel fluorinated diols, which can then be converted into cyclic carbonates for subsequent polymerization with amines to create fluorinated NIPUs with enhanced chemical and thermal stability.

Solid Polymer Electrolytes (SPEs): Fluorinated polycarbonates are being investigated as components in all-solid-state batteries. researchgate.net Polymers like poly(2,2,3,3-tetrafluorobutyl carbonate) have been shown to improve the mechanical strength and oxidative stability of PEO-based electrolytes. researchgate.net A polymer derived from this compound could serve as a stable, ion-conducting binder or a solid electrolyte matrix, contributing to safer, high-energy-density solid-state batteries. rsc.orgnih.gov

Advanced Coatings and Surfaces: The high fluorine content of polymers derived from this carbonate would result in materials with very low surface energy. This makes them ideal candidates for creating hydrophobic and oleophobic coatings, anti-fouling surfaces, and low-friction materials for a variety of advanced applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Bis(2,2,3,3,3-pentafluoropropyl) carbonate, and how can reaction conditions be systematically optimized?

- Methodology : Use factorial design (e.g., orthogonal arrays) to evaluate variables like temperature, solvent polarity, and catalyst loading. Fluorinated intermediates (e.g., 2,2,3,3,3-pentafluoropropanol derivatives) may require anhydrous conditions due to hydrolytic sensitivity . Link synthesis optimization to chemical engineering frameworks, such as process control and simulation (e.g., RDF2050108) .

- Key Parameters : Monitor yield via GC or HPLC and purity via NMR, leveraging fluorine's high NMR sensitivity .

Q. What analytical techniques are most effective for characterizing this compound’s structural and thermal properties?

- Methodology :

- Structural Analysis : and NMR for confirming substituent arrangement; FTIR for identifying carbonyl (C=O) and C-F stretches.

- Thermal Stability : TGA-DSC to assess decomposition thresholds (e.g., fluorinated compounds often degrade above 200°C) .

- Purity : GC-MS or elemental analysis for trace impurities .

Q. How should researchers safely handle and store this compound given its physicochemical properties?

- Guidelines : Use impermeable gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact. Store in sealed containers under inert gas (N/Ar) to minimize hydrolysis or oxidative degradation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodology : Perform computational modeling (DFT) to map reaction pathways. Compare with analogous fluorinated carbonates (e.g., 3,3,3-trifluoropropylene carbonate) to identify electronic effects of pentafluoropropyl groups . Validate predictions with kinetic studies under controlled conditions .

Q. How can researchers resolve contradictions in reported stability data for this compound under extreme conditions?

- Approach : Conduct reproducibility studies with standardized protocols (e.g., ISO guidelines). Analyze discrepancies using error-source frameworks, such as impurities in starting materials or variations in atmospheric moisture . Cross-reference with thermal decomposition profiles from TGA .

Q. What methodologies are suitable for assessing the environmental impact of this compound across its lifecycle?

- Framework : Apply Product Carbon Footprint (PCF) guidelines, using proxy data for fluorinated intermediates (e.g., polyethylene processes) when specific datasets are unavailable. Incorporate membrane separation technologies (RDF2050104) to evaluate waste-stream management .

Q. How can the compound’s potential in novel applications (e.g., battery electrolytes or fluorinated polymers) be systematically explored?

- Experimental Design : Screen compatibility with lithium salts (e.g., LiPF) for electrolyte applications. Test copolymerization kinetics with fluorinated monomers (e.g., 2,2,3,3,3-pentafluoropropyl acrylate) using radical initiators .

Q. What challenges arise when scaling up laboratory synthesis to pilot-scale production?

- Critical Factors : Optimize heat transfer in exothermic reactions (common in fluorocarbon chemistry) and implement continuous-flow systems to enhance reproducibility. Reference process control frameworks (RDF2050108) for automation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.